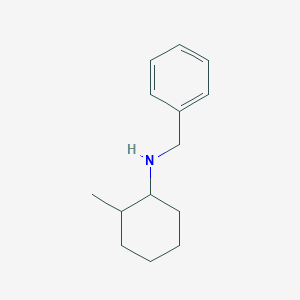

N-benzyl-2-methylcyclohexan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H21N |

|---|---|

Molecular Weight |

203.32 g/mol |

IUPAC Name |

N-benzyl-2-methylcyclohexan-1-amine |

InChI |

InChI=1S/C14H21N/c1-12-7-5-6-10-14(12)15-11-13-8-3-2-4-9-13/h2-4,8-9,12,14-15H,5-7,10-11H2,1H3 |

InChI Key |

TVJYCAAOBFIDMH-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCC1NCC2=CC=CC=C2 |

Origin of Product |

United States |

The Significance of Substituted Cyclohexylamines in Chemical Synthesis

Substituted cyclohexylamines are a class of organic compounds characterized by a cyclohexane (B81311) ring bearing an amino group and at least one other substituent. Their importance in chemical synthesis is multifaceted, stemming from their utility as versatile intermediates and building blocks. ohans.comatamanchemicals.com The cyclohexane framework provides a three-dimensional scaffold that can influence the stereochemical outcome of reactions, a critical aspect in the synthesis of complex molecules like pharmaceuticals and natural products.

The amino group in these compounds is a key functional handle, allowing for a wide array of chemical transformations. ohans.com It can act as a nucleophile, a base, or be converted into other functional groups, making cyclohexylamines valuable precursors for a diverse range of more complex molecules. ohans.comatamanchemicals.com They are integral to the synthesis of various pharmaceuticals, including analgesics, antihistamines, and bronchodilators. atamankimya.com For instance, cyclohexylamine (B46788) itself is a building block for mucolytics and analgesics. atamankimya.com

Furthermore, the chiral nature of many substituted cyclohexylamines, arising from the presence of stereocenters on the cyclohexane ring, makes them indispensable in asymmetric synthesis. tcichemicals.com They can be employed as chiral auxiliaries, guiding the stereoselective formation of new chiral centers in a substrate, or as chiral resolving agents to separate mixtures of enantiomers. tcichemicals.comwikipedia.org The predictable conformations of the cyclohexane ring, often a chair-like structure, allow for well-defined spatial arrangements of substituents, which is crucial for achieving high levels of stereocontrol in chemical reactions.

The applications of substituted cyclohexylamines extend beyond pharmaceuticals to agrochemicals, dyes, and materials science. atamanchemicals.comatamankimya.com They are used in the production of herbicides, insecticides, and vulcanization accelerators for the rubber industry. atamanchemicals.comatamankimya.com

Overview of Research Domains for N Benzyl 2 Methylcyclohexan 1 Amine

Reductive Amination Protocols for this compound Synthesis

Reductive amination stands as a cornerstone for the synthesis of this compound. This process typically involves the reaction of 2-methylcyclohexanone (B44802) with benzylamine (B48309) to form an intermediate imine, which is then reduced to the desired amine. ijnc.ir

Imination-Hydrogenation Sequences in N-Benzylamine Formation

The formation of N-benzylamines through an imination-hydrogenation sequence is a widely utilized method. google.com This two-step process begins with the condensation of a carbonyl compound, in this case, 2-methylcyclohexanone, with benzylamine to form an N-benzyl-2-methylcyclohexan-1-imine intermediate. This reaction is often facilitated by the removal of water to drive the equilibrium towards imine formation.

The subsequent step involves the hydrogenation of the C=N double bond of the imine. google.com This reduction can be achieved using various catalytic systems. For instance, gold catalysts supported on materials like titanium dioxide (TiO2) and cerium dioxide/titanium dioxide (CeO2/TiO2) have shown effectiveness in the reductive amination of cyclohexanone (B45756) with benzylamine, achieving high yields of the corresponding N-cyclohexylbenzylamine. d-nb.inforesearchgate.net Specifically, under 30 bar of hydrogen pressure at 100°C in toluene, a 4 wt% Au/CeO2/TiO2 catalyst yielded 79% of the desired amine. d-nb.info While this example uses cyclohexanone, the principles are directly applicable to the synthesis of this compound from 2-methylcyclohexanone.

A process patent describes a method where the imination is performed in a water-miscible solvent without removing the water of reaction, followed by hydrogenation in the presence of a catalyst containing metals from groups 8 to 10 of the periodic table. google.com

Application of Borane (B79455) Reagents in Reductive Amination

Boron-based reagents are particularly effective for reductive aminations due to their mild nature, which allows for the preservation of other functional groups susceptible to harsher reduction conditions. researchgate.netresearchgate.net Reagents such as amine boranes and sodium triacetoxyborohydride (B8407120) are commonly employed. researchgate.netresearchgate.net These reagents can reduce the in-situ generated imine without the need for its prior isolation. researchgate.netresearchgate.net

Amine boranes, for example, are effective for reducing imines in the presence of a Brønsted or Lewis acid, leading to excellent yields of secondary amines. researchgate.netresearchgate.net Their stability in aqueous solutions down to a pH of 5 makes them suitable for reactions in water or methanol. researchgate.netresearchgate.net The choice of the specific borane reagent can influence the reaction's efficiency. For instance, pyridine (B92270) borane (PYB) activated with acetic acid has demonstrated high yields in certain reductive amination reactions. researchgate.netresearchgate.net Similarly, 2-picoline borane (PICB) and tert-butylamine (B42293) borane (TBAB) are also effective reagents for aminating ketones and aldehydes. researchgate.netresearchgate.net

Sodium triacetoxyborohydride (STAB) is another widely used reagent, particularly for reductive aminations conducted under non-aqueous conditions at room temperature. researchgate.netacsgcipr.org The use of these borohydride (B1222165) reagents avoids the generation of cyanide, a concern when using sodium cyanoborohydride. researchgate.netresearchgate.net

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The presence of two chiral centers in this compound (at C1 and C2 of the cyclohexane ring) means that it can exist as four possible stereoisomers (two pairs of enantiomers). The control of stereochemistry during its synthesis is therefore a crucial aspect.

Diastereoselective Control in Cyclohexane Ring Systems

The stereochemical outcome of the reduction of the imine intermediate is influenced by the steric hindrance imposed by the methyl group at the C2 position of the cyclohexane ring. The reducing agent will preferentially approach from the less hindered face of the imine, leading to a mixture of cis and trans diastereomers. The ratio of these diastereomers can be influenced by the choice of reducing agent and reaction conditions. For example, in a related system, the reduction of an imine with tert-butylamine borane (TBAB) resulted in a 9:1 mixture of cis/trans isomers. researchgate.net This demonstrates that diastereoselectivity can be achieved in the reduction of substituted cyclohexylimines.

Chiral Auxiliary-Mediated Strategies in Amine Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical course of subsequent reactions. wikipedia.orgsigmaaldrich.com This strategy is a powerful tool for the asymmetric synthesis of chiral amines.

Several types of chiral auxiliaries are available, including those derived from 8-phenylmenthol, trans-2-phenyl-1-cyclohexanol, oxazolidinones, and camphorsultam. wikipedia.org For the synthesis of chiral amines, tert-butanesulfinamide has emerged as a particularly useful chiral auxiliary. wikipedia.org The addition of a Grignard reagent to a tert-butanesulfinyl imine proceeds with high stereoselectivity, which can be rationalized by a six-membered ring transition state where the magnesium coordinates to both the oxygen and nitrogen atoms of the sulfinyl imine. wikipedia.org

Another approach involves the use of chiral benzylamine-related systems as chiral auxiliary reagents. google.com These auxiliaries can deliver a nitrogen atom asymmetrically, leading to the formation of diastereomeric intermediates that can then be separated. The auxiliary can be subsequently removed, often by catalytic hydrogenolysis, to yield the enantiomerically enriched target amine. google.com

Advanced Synthetic Approaches to this compound Derivatives

Recent research has focused on developing more efficient and novel synthetic routes to N-benzylamine derivatives. One such approach involves a catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines. beilstein-journals.orgnih.gov This reaction proceeds through a sequential imine condensation–isoaromatization pathway. beilstein-journals.orgnih.gov While this method leads to an aniline (B41778) derivative rather than a cyclohexylamine (B46788), it showcases an innovative strategy for forming related N-benzyl structures.

Another advanced method describes the enantioselective synthesis of (R)-N-benzyl-N-(1-phenylethyl)cyclohexanamine. mdpi.com This multi-step synthesis involves an asymmetric aza-Michael addition of a chiral lithium amide to methyl 1-cyclohexene-1-carboxylate, followed by hydrolysis and a Barton decarboxylation. mdpi.com This methodology provides a route to a specific enantiomer of a related tertiary amine and could potentially be adapted for the synthesis of this compound.

The table below summarizes various catalysts used in the reductive amination of cyclohexanone with benzylamine, a reaction closely related to the synthesis of the target compound.

| Catalyst | Support | Temperature (°C) | Pressure (bar H₂) | Solvent | Yield (%) | Reference |

| Gold | TiO₂ | 100 | 30 | Toluene | 72 | d-nb.inforesearchgate.net |

| Gold | CeO₂/TiO₂ | 100 | 30 | Toluene | 79 | d-nb.inforesearchgate.net |

| Gold | La₂O₃/TiO₂ | 100 | 30 | Toluene | - | d-nb.inforesearchgate.net |

| Gold | La₂O₃ | 100 | 30 | Toluene | - | d-nb.inforesearchgate.net |

| Gold | CeO₂ | 100 | 30 | Toluene | - | d-nb.inforesearchgate.net |

Stereochemical Investigations of N Benzyl 2 Methylcyclohexan 1 Amine

Conformational Analysis of the Cyclohexane (B81311) Ring in N-Benzyl-2-methylcyclohexan-1-amine Isomers

The stereochemistry of this compound is defined by the relative orientations of the methyl and N-benzylamino groups on the cyclohexane ring. This results in the existence of cis and trans diastereomers. Each of these diastereomers can exist in different chair conformations that are interconvertible through ring flipping. The stability of these conformations is largely dictated by the steric strain arising from axial and equatorial positioning of the substituents.

For substituted cyclohexanes, the chair conformation is the most stable. Substituents can occupy either axial or equatorial positions. Due to unfavorable 1,3-diaxial interactions, bulkier groups prefer the more stable equatorial position. pharmacy180.com In the case of this compound, both the methyl group and the larger N-benzylamino group are subject to these conformational preferences.

The trans isomer can exist in two chair conformations: one with both the methyl and N-benzylamino groups in equatorial positions (diequatorial) and another with both groups in axial positions (diaxial). The diequatorial conformation is significantly more stable due to the avoidance of the high-energy 1,3-diaxial interactions that destabilize the diaxial form. pharmacy180.com

The cis isomer also exists in two interconverting chair conformations. In both conformations, one substituent is in an axial position while the other is in an equatorial position. The relative stability of these two conformations depends on the A-values (conformational energies) of the methyl and N-benzylamino groups. The A-value quantifies the energy difference between the axial and equatorial conformations of a substituent. A higher A-value indicates a stronger preference for the equatorial position. The A-value for a methyl group is approximately 1.7 kcal/mol, while for a benzyl (B1604629) group, it is around 1.81 kcal/mol. rsc.org The N-benzylamino group is expected to have a similar or slightly larger A-value due to its bulk. Therefore, the conformation where the larger N-benzylamino group is equatorial and the methyl group is axial would be slightly favored.

Table 1: Conformational Preferences of Substituents

| Substituent | A-Value (kcal/mol) | Preferred Position |

| Methyl | ~1.7 | Equatorial |

| Benzyl | ~1.81 rsc.org | Equatorial |

| N-Benzylamino | >1.8 (estimated) | Equatorial |

Determination of Diastereomeric Ratios in this compound Syntheses

The synthesis of this compound often involves the reductive amination of 2-methylcyclohexanone (B44802) with benzylamine (B48309). This reaction proceeds through the formation of an imine or enamine intermediate, followed by reduction. The stereochemical outcome of the reduction step determines the diastereomeric ratio (cis to trans) of the final product.

The diastereomeric ratio is highly dependent on the steric hindrance presented by the intermediate and the nature of the reducing agent. Bulky reducing agents will preferentially attack the less hindered face of the imine intermediate, leading to a higher proportion of one diastereomer. For instance, reduction of the imine formed from 2-methylcyclohexanone would involve the approach of a hydride reagent to the C=N double bond. The existing methyl group at the adjacent carbon will influence the trajectory of this approach, leading to a preferential formation of one diastereomer over the other.

Different synthetic methods can yield varying diastereomeric ratios. For example, catalytic hydrogenation might favor the formation of the thermodynamically more stable trans isomer, while hydride reductions could yield different ratios depending on the steric bulk of the hydride source. The precise determination of these ratios is typically accomplished using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Table 2: Hypothetical Diastereomeric Ratios in this compound Synthesis

| Reduction Method | Reducing Agent | Plausible Major Diastereomer | Hypothetical cis:trans Ratio |

| Catalytic Hydrogenation | H₂, Pd/C | trans | 20:80 |

| Hydride Reduction | Sodium borohydride (B1222165) (NaBH₄) | trans | 30:70 |

| Bulkier Hydride Reduction | Lithium tri-sec-butylborohydride (L-Selectride) | cis | 85:15 |

Enantiomeric Resolution Techniques for Chiral this compound Forms

Since this compound possesses two chiral centers, it can exist as enantiomeric pairs for both the cis and trans diastereomers. The separation of these enantiomers, a process known as resolution, is crucial for studying the specific biological activities of each stereoisomer.

One of the most common methods for resolving chiral amines is classical resolution, which involves the formation of diastereomeric salts. rsc.org This is achieved by reacting the racemic amine with a single enantiomer of a chiral acid, such as tartaric acid or mandelic acid. The resulting diastereomeric salts have different physical properties, including solubility, which allows for their separation by fractional crystallization. Once separated, the individual diastereomeric salts can be treated with a base to regenerate the pure enantiomers of the amine.

Another powerful technique is enzymatic resolution. google.com Certain enzymes, particularly lipases, can exhibit high enantioselectivity in catalyzing reactions of chiral amines. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of the amine in the presence of an acyl donor. This results in a mixture of the acylated amine (one enantiomer) and the unreacted amine (the other enantiomer), which can then be separated based on their different chemical properties. google.com

Table 3: Comparison of Enantiomeric Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

| Classical Resolution rsc.org | Formation and separation of diastereomeric salts | Well-established, scalable | Can be time-consuming, relies on finding a suitable resolving agent |

| Enzymatic Resolution google.com | Enantioselective enzymatic reaction | High selectivity, mild reaction conditions | Enzymes can be expensive, optimization of conditions may be required |

| Chiral Chromatography | Differential interaction with a chiral stationary phase | Direct separation, high purity | Expensive for large-scale separations |

Stereochemical Implications in Derivative Formation

The pre-existing stereochemistry of the cis and trans isomers of this compound has significant implications for the formation of new derivatives. The spatial arrangement of the methyl and N-benzylamino groups can direct the stereochemical course of subsequent reactions through steric hindrance.

For example, in an N-alkylation or N-acylation reaction, the approach of the electrophile to the nitrogen atom will be influenced by the adjacent substituents on the cyclohexane ring. In the more stable diequatorial conformation of the trans isomer, the nitrogen atom is relatively unhindered, allowing for facile reaction. However, in the cis isomer, the axial substituent (either methyl or N-benzylamino) can sterically hinder the approach of reagents to the nitrogen atom, potentially slowing down the reaction rate or influencing the conformation of the product.

Furthermore, if a reaction creates a new stereocenter in the N-benzyl group, the existing chirality in the cyclohexyl portion of the molecule can induce diastereoselectivity. This phenomenon, known as substrate-controlled stereoselection, can lead to the preferential formation of one diastereomer of the product. The study of such transformations is fundamental to understanding how molecular chirality is transferred and maintained during chemical reactions.

Mechanistic Studies of Reactions Involving N Benzyl 2 Methylcyclohexan 1 Amine

Elucidation of Reaction Pathways in Amine Alkylation Reactions

The alkylation of amines is a fundamental process in organic synthesis for the formation of carbon-nitrogen bonds. When N-benzyl-2-methylcyclohexan-1-amine, a secondary amine, undergoes alkylation with an alkyl halide, the reaction generally proceeds via a nucleophilic substitution (SN2) mechanism. ucalgary.cawikipedia.org

The reaction initiates with the nitrogen atom of the amine acting as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This results in the displacement of the halide and the formation of a trialkylammonium salt. In the subsequent step, a base, which can be another molecule of the starting amine or an added base, deprotonates the nitrogen, yielding the tertiary amine product. ucalgary.ca

However, the direct alkylation of secondary amines like this compound can be complicated. The product, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to the possibility of further alkylation. This can result in the formation of a quaternary ammonium (B1175870) salt, a process known as overalkylation. masterorganicchemistry.comlibretexts.org The steric hindrance provided by the 2-methylcyclohexyl group and the benzyl (B1604629) group in this compound can influence the rate and extent of this subsequent alkylation.

Table 1: Factors Influencing Amine Alkylation Reactions

| Factor | Influence on the Reaction |

| Nucleophilicity of the Amine | The lone pair of electrons on the nitrogen atom initiates the attack on the alkyl halide. |

| Structure of the Alkyl Halide | The reaction is most efficient with primary alkyl halides due to less steric hindrance for the SN2 attack. libretexts.org |

| Leaving Group | The nature of the halide influences the reaction rate (I > Br > Cl). |

| Reaction Conditions | The choice of solvent and the presence of a base can affect the reaction outcome. |

| Steric Hindrance | Bulky groups on the amine or the alkyl halide can slow down the reaction rate. |

The "runaway" nature of amine alkylation, where a mixture of products is often obtained, makes controlling the reaction to achieve selective mono-alkylation challenging. masterorganicchemistry.com For this reason, alternative methods like reductive amination are often preferred for the synthesis of specific tertiary amines. masterorganicchemistry.com

Mechanistic Insights into Reductive Amination Processes

Reductive amination is a highly effective method for the synthesis of amines and offers better control over the degree of alkylation compared to direct alkylation. The process involves two key steps: the formation of an iminium ion intermediate followed by its reduction.

When this compound reacts with a carbonyl compound (an aldehyde or a ketone), the initial step is the nucleophilic attack of the amine on the carbonyl carbon. This is followed by dehydration to form an iminium ion. This iminium ion is then reduced in situ by a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield the final tertiary amine product.

The choice of the reducing agent is critical. Milder reducing agents are often preferred as they selectively reduce the iminium ion without significantly reducing the starting carbonyl compound. This allows for a one-pot reaction where the amine, carbonyl compound, and reducing agent are all present in the reaction mixture.

Catalytic Reaction Mechanisms with this compound as a Ligand Precursor

The utility of this compound extends beyond its direct participation in reactions. It can also serve as a precursor for the synthesis of ligands for metal-catalyzed reactions. For instance, derivatives of this amine can be incorporated into more complex molecular structures that can act as ligands for transition metals.

While specific studies detailing this compound as a direct ligand precursor are not extensively documented in the provided search results, the general principles of using amines to create ligands are well-established. For example, amines can be functionalized to include other donor atoms, creating bidentate or polydentate ligands. These ligands can then coordinate with metal centers, such as ruthenium or copper, to form catalytically active complexes. nih.gov

These metal complexes can catalyze a wide range of organic transformations, including transfer hydrogenation, carbon-carbon coupling reactions, and polymerization reactions. nih.govresearchgate.net The steric and electronic properties of the ligand, which are influenced by the structure of the parent amine, play a crucial role in determining the activity and selectivity of the catalyst.

Computational Approaches to Reaction Mechanism Prediction

Computational chemistry offers powerful tools to investigate reaction mechanisms at a molecular level. Methods like density functional theory (DFT) can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates.

For reactions involving this compound, computational studies could elucidate the intricate details of its reactivity. For example, in amine alkylation, computational models could predict the relative energies of the transition states for the initial alkylation and any subsequent overalkylation, providing insight into the selectivity of the reaction.

In the context of catalysis, computational methods can help in the design of new ligands derived from this compound. By modeling the interaction of these potential ligands with metal centers and substrates, it is possible to predict the catalytic performance of the resulting complexes. This in silico approach can accelerate the discovery of new and efficient catalysts for various chemical transformations. rsc.org

Applications of N Benzyl 2 Methylcyclohexan 1 Amine in Catalysis and Asymmetric Transformations

N-Benzyl-2-methylcyclohexan-1-amine as a Ligand in Transition Metal Catalysis

Ligands are crucial components of transition metal catalysts, directly influencing their activity, selectivity, and stability. This compound and its analogues can act as effective ligands in various catalytic processes.

In homogeneous catalysis, where the catalyst and reactants are in the same phase, ligands play a pivotal role in modulating the properties of the metal center. N-heterocyclic carbenes (NHCs) are a prominent class of ligands known for their strong sigma-donating ability and steric bulk, which are critical for many catalytic reactions. rutgers.edu While not an NHC itself, this compound can be a precursor to or a component of more complex ligand systems. For instance, primary amine-tethered NHC ligands have been utilized in ruthenium(II) complexes for the transfer hydrogenation of ketones. nih.gov The synthesis of such ligands can involve the reaction of an imidazolium (B1220033) salt with a primary amine, highlighting a potential pathway for incorporating the this compound moiety into these powerful catalytic systems. nih.gov

The development of novel, sterically hindered ligands is an active area of research, with the aim of activating strong chemical bonds and facilitating challenging transformations. rutgers.edu The modular synthesis of ligands, often starting from readily available amines, allows for the fine-tuning of their electronic and steric properties. rutgers.edu This approach underscores the potential for this compound to serve as a scaffold for new ligand designs in homogeneous catalysis.

The structure of a ligand has a profound impact on the selectivity and efficiency of a catalytic reaction. For example, in the copper-catalyzed oxidation of benzyl (B1604629) alcohol, the nature of the nitrogen-containing bidentate ligand significantly influences the conversion rate. mdpi.com Ligands with π-acceptor characteristics have been shown to enhance catalytic activity. mdpi.com This principle can be extended to catalysts incorporating this compound-based ligands, where modifications to the benzyl or cyclohexyl groups could alter the electronic properties and, consequently, the catalyst's performance.

Furthermore, in asymmetric catalysis, the chirality of the ligand is paramount for achieving high enantioselectivity. Chiral C2-symmetric vicinal diamines, which share structural similarities with derivatives of this compound, are highly effective ligands in a wide range of asymmetric transformations. myuchem.com The ability to introduce and modify substituents on the nitrogen atoms of these diamines allows for precise control over the steric and electronic environment of the metal catalyst, thereby dictating the stereochemical outcome of the reaction. myuchem.com

Chiral this compound Derivatives as Chiral Auxiliaries in Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and ideally recycled. sigmaaldrich.com Chiral derivatives of this compound can function as effective chiral auxiliaries.

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. libretexts.org Chiral auxiliaries are frequently employed to control the stereochemistry of these reactions. myuchem.com For instance, chiral 1,2-diamines, structurally related to this compound derivatives, have been used as chiral auxiliaries in the diastereoselective alkylation of enolates. myuchem.com The reaction of a diamine with an aldehyde can form a chiral aminal, which then undergoes stereoselective reactions with nucleophiles. myuchem.com

In a notable application, the diastereoselective alkylation of a bis-amide derived from (1R,2R)-1,2-diaminocyclohexane with benzyl bromide proceeded with excellent diastereoselectivity. myuchem.com This demonstrates the power of such chiral auxiliaries in directing the formation of new stereocenters during carbon-carbon bond formation.

Table 1: Examples of Asymmetric Carbon-Carbon Bond Forming Reactions

| Reaction Type | Chiral Auxiliary/Ligand | Substrate | Product Diastereoselectivity/Enantioselectivity |

| Alkylation | (1R,2R)-1,2-Diaminocyclohexane derivative | Bis-amide enolate | Excellent diastereoselectivity |

| Michael Addition | Camphorsultam | N-methacryloylcamphorsultam and thiols | High diastereoselectivity |

| Aldol Reaction | Oxazolidinone | N-acyloxazolidinone | High diastereoselectivity |

This table presents illustrative examples of how chiral auxiliaries and ligands are used to control stereochemistry in various carbon-carbon bond-forming reactions.

Chiral ligands derived from diamines are also instrumental in enantioselective reduction and oxidation reactions. For example, chiral bisphosphine-ruthenium(II) diamine complexes have demonstrated high efficiency in the catalytic hydrogen transfer from isopropanol (B130326) to aromatic and conjugated ketones. myuchem.com Similarly, chiral trialkanolamines, which can be synthesized from enantiopure epoxides and ammonia, act as ligands for titanium catalysts in the enantioselective sulfoxidation of aryl alkyl sulfides. iupac.org

The versatility of these amine-based chiral modifiers highlights the potential for chiral derivatives of this compound to be developed into effective auxiliaries or ligands for a broad spectrum of enantioselective redox reactions.

This compound as a Building Block for Complex Chemical Structures

Beyond its role in catalysis, this compound can serve as a valuable building block for the synthesis of more complex molecules. cymitquimica.com Its structure provides a scaffold that can be elaborated upon to create a variety of target compounds.

The synthesis of complex molecules often relies on the strategic incorporation of smaller, functionalized building blocks. For instance, a method for the enantioselective synthesis of a chiral tertiary dibenzylamine, (R)-N-benzyl-N-(1-phenylethyl)cyclohexanamine, has been described. mdpi.com This process involves an Aza-Michael addition to a cyclohexene (B86901) derivative, followed by further transformations. mdpi.com Such synthetic routes showcase how the core structure of a substituted cyclohexylamine (B46788) can be a starting point for generating more intricate molecular architectures.

Furthermore, the conversion of anilines to chiral benzylic amines can be achieved through a formal one-carbon insertion into the aromatic carbon-nitrogen bond. nih.gov This process involves a series of steps, including asymmetric aziridination mediated by a chiral sulfur ylide. nih.gov While not a direct application of this compound, this strategy illustrates the importance of benzylic amines as synthetic targets and the innovative methods being developed for their construction. The structural motifs present in this compound make it a relevant and potentially useful starting material or intermediate in such complex synthetic endeavors.

Advanced Spectroscopic Characterization and Structural Elucidation of N Benzyl 2 Methylcyclohexan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and stereochemistry. For N-benzyl-2-methylcyclohexan-1-amine, which can exist as multiple stereoisomers (cis and trans, each as a pair of enantiomers), NMR is particularly crucial for assigning the relative configuration of the substituents on the cyclohexane (B81311) ring.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons of the benzyl (B1604629) and the 2-methylcyclohexyl groups.

Aromatic Protons: The protons on the phenyl ring of the benzyl group will typically appear as a multiplet in the range of δ 7.2-7.4 ppm.

Benzylic Protons: The two benzylic protons (CH₂-Ph) are diastereotopic due to the presence of the chiral center at C-1 of the cyclohexyl ring. This will likely result in two separate signals, each integrating to one proton, appearing as doublets due to geminal coupling. These signals are expected in the region of δ 3.5-4.0 ppm. The non-equivalence of these protons is a key indicator of the chiral nature of the molecule. researchgate.net

Cyclohexyl Protons: The protons on the cyclohexane ring will resonate in the upfield region, typically between δ 1.0 and 3.0 ppm. The proton at C-1 (the carbon attached to the nitrogen) is expected to be a multiplet due to coupling with adjacent protons on the ring and will be shifted downfield due to the electron-withdrawing effect of the nitrogen atom. libretexts.orgopenstax.org The chemical shift and coupling constants of this proton are particularly important for determining the cis/trans stereochemistry.

Methyl Protons: The methyl group at C-2 will appear as a doublet, coupling with the proton at C-2, in the region of δ 0.8-1.2 ppm.

N-H Proton: The proton on the nitrogen atom will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. This peak will disappear upon the addition of D₂O, confirming its identity. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Aromatic (5H) | 7.2-7.4 | m | - |

| Benzylic (2H) | 3.5-4.0 | d | ~13-15 |

| H-1 (Cyclohexyl) | 2.5-3.0 | m | - |

| Cyclohexyl (8H) | 1.0-2.0 | m | - |

| Methyl (3H) | 0.8-1.2 | d | ~6-7 |

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Aromatic Carbons: The carbons of the phenyl ring will appear in the δ 127-140 ppm region. The quaternary carbon to which the CH₂ group is attached will be distinct from the protonated carbons.

Benzylic Carbon: The benzylic carbon (CH₂) will resonate around δ 50-55 ppm.

Cyclohexyl Carbons: The carbons of the cyclohexane ring will appear in the δ 20-60 ppm range. The C-1 carbon, being attached to nitrogen, will be the most downfield of the ring carbons, typically in the δ 55-65 ppm region. The chemical shift of the C-1 and C-2 carbons, as well as the methyl carbon, will be sensitive to the stereochemistry (cis/trans). rsc.org

Methyl Carbon: The methyl carbon will appear in the upfield region, around δ 15-20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (Quaternary) | ~140 |

| Aromatic (CH) | 127-129 |

| C-1 (Cyclohexyl) | 55-65 |

| Benzylic (CH₂) | 50-55 |

| C-2, C-6 (Cyclohexyl) | 30-40 |

| C-3, C-5 (Cyclohexyl) | 24-30 |

| C-4 (Cyclohexyl) | ~25 |

To unambiguously assign all proton and carbon signals and to confirm the stereochemistry, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. It would be used to trace the connectivity of the protons within the cyclohexane ring and to confirm the coupling between the methyl protons and the H-2 proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would include those between the benzylic protons and the aromatic carbons, as well as between the H-1 proton and the benzylic carbon, confirming the N-benzyl linkage. Correlations between the methyl protons and C-1 and C-3 would help to solidify the assignment of the cyclohexane ring. The relative configuration of the substituents can often be determined by analyzing through-space correlations in a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. nih.gov

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₁₄H₂₁N), the nominal molecular weight is 203 g/mol .

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 203. A key fragmentation pathway for amines is α-cleavage, where the bond adjacent to the nitrogen atom is broken. openstax.org For this compound, two primary α-cleavage pathways are possible:

Cleavage of the benzyl-nitrogen bond, leading to a stable benzyl cation (C₇H₇⁺) at m/z 91, which is often a prominent peak in the spectra of benzyl-containing compounds.

Cleavage of the C1-C2 bond of the cyclohexane ring, which can lead to various fragment ions.

Another characteristic fragmentation would be the loss of the methyl group, resulting in a peak at m/z 188 (M-15). The base peak in the spectrum will likely correspond to one of the most stable carbocation fragments formed.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Fragment | Description |

|---|---|---|

| 203 | [C₁₄H₂₁N]⁺ | Molecular Ion |

| 188 | [C₁₃H₁₈N]⁺ | Loss of a methyl group (CH₃) |

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule. As a secondary amine, this compound will exhibit characteristic absorption bands. libretexts.org

N-H Stretch: A single, weak to medium absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration. spectroscopyonline.comorgchemboulder.com This is a key indicator of a secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the cyclohexyl and benzyl CH₂ groups) will be observed just below 3000 cm⁻¹.

C=C Stretches: Aromatic ring C=C stretching vibrations will give rise to one or more bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration for an aliphatic amine is typically found in the 1020-1250 cm⁻¹ range. orgchemboulder.com

N-H Bend: A broad band due to N-H wagging may be observed in the 665-910 cm⁻¹ region. orgchemboulder.com

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300-3500 | Weak-Medium |

| Aromatic C-H Stretch | >3000 | Medium |

| Aliphatic C-H Stretch | <3000 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium |

| C-N Stretch | 1020-1250 | Medium-Weak |

X-ray Crystallography for Absolute Stereochemistry and Conformation (if applicable to derivatives)

While obtaining suitable crystals of the free amine for X-ray diffraction can be challenging, conversion to a crystalline salt (e.g., hydrochloride or hydrobromide) or a derivative can facilitate this analysis. X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including the absolute stereochemistry of chiral centers and the preferred conformation of the cyclohexane ring. This technique would unambiguously establish the cis or trans relationship between the benzylamino and methyl groups and, for a single enantiomer, its absolute configuration.

Theoretical and Computational Studies of N Benzyl 2 Methylcyclohexan 1 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and energy of molecules. For N-benzyl-2-methylcyclohexan-1-amine, DFT calculations would be instrumental in:

Determining the most stable conformers: The molecule possesses significant conformational flexibility due to the rotatable bonds of the benzyl (B1604629) group and the chair-boat conformations of the cyclohexyl ring. DFT calculations could predict the geometries and relative energies of these different conformers.

Analyzing electronic properties: Properties such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP) could be calculated. These are crucial for understanding the molecule's reactivity.

However, a search of the literature has not yielded any specific studies that have performed DFT calculations on this compound to determine these properties. While studies exist for similar compounds, the strict focus on the title compound prevents their inclusion.

Computational Modeling of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, often coupled with DFT, are widely used to predict spectroscopic data.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These calculated values, when compared to experimental data, can help confirm the structure and assign specific signals to the corresponding nuclei.

Vibrational Frequencies: The simulation of infrared (IR) and Raman spectra by calculating vibrational frequencies can provide a theoretical fingerprint of the molecule. This is useful for identifying characteristic functional group vibrations.

No published studies were found that report the computational modeling of NMR chemical shifts or vibrational frequencies specifically for this compound.

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For this compound, MD simulations would allow for:

Exploration of Conformational Space: MD can simulate the dynamic behavior of the molecule in a solvent, providing a detailed picture of its accessible conformations and the transitions between them.

Analysis of Structural Stability: Metrics such as the root-mean-square deviation (RMSD) can be used to assess the stability of different conformations over the simulation time.

A comprehensive search did not identify any papers reporting molecular dynamics simulations performed on this compound.

Quantum Chemical Investigations of Reactivity and Selectivity

Quantum chemical methods are essential for predicting the reactivity and selectivity of a molecule. This involves:

Identifying Reactive Sites: Analysis of the HOMO-LUMO gap and the molecular electrostatic potential can indicate the likely sites for nucleophilic or electrophilic attack.

Calculating Reaction Barriers: Quantum chemistry can be used to model reaction pathways and calculate the activation energies, providing insight into reaction kinetics and selectivity.

There is no available research that applies these quantum chemical investigations to predict the reactivity and selectivity of this compound.

Mechanistic Simulation of Catalytic Cycles

If this compound were to be used as a catalyst or be the product of a catalyzed reaction, computational methods could be employed to simulate the entire catalytic cycle. This would involve modeling the interaction of the molecule with reactants, transition states, and intermediates. Such simulations are critical for understanding catalyst behavior and designing more efficient catalytic systems.

No literature detailing the mechanistic simulation of any catalytic cycle involving this compound could be located.

Synthetic Utility and Derivatives of N Benzyl 2 Methylcyclohexan 1 Amine

Design and Synthesis of N-Benzyl-2-methylcyclohexan-1-amine Analogs for Structure-Activity Relationship Studies (focused on chemical aspects)

The design and synthesis of analogs are central to understanding how a molecule's structure relates to its activity (Structure-Activity Relationship, SAR). For this compound, SAR studies involve the systematic modification of its three primary domains: the N-benzyl group, the secondary amine, and the 2-methylcyclohexyl core. These modifications allow chemists to probe the steric and electronic requirements for a desired interaction.

Key Areas for Analog Synthesis:

N-Benzyl Group Modification: The aromatic ring of the benzyl (B1604629) group is a prime target for substitution. Introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions can alter the electronic properties and steric bulk of the entire molecule. For instance, analogs like decyl-(4-methoxy-benzyl)-methyl-amine (DMMA), a derivative of a similar compound, have been synthesized to explore biological activities. nih.gov

Cyclohexyl Ring Alteration: The stereochemistry and substitution of the cyclohexyl ring are critical. The synthesis of specific stereoisomers of related diaminocyclitols, which are stereoisomers of naturally occurring 2-deoxystreptamine, highlights the importance of controlling the cyclohexane (B81311) stereochemistry. researchgate.net The methyl group at the 2-position can be replaced with other alkyl or functional groups to probe steric tolerance.

A general synthetic pathway for a related chiral tertiary amine, (R)-N-benzyl-N-(1-phenylethyl)cyclohexanamine, involves an asymmetric Aza-Michael addition followed by hydrolysis and a Barton decarboxylation. mdpi.com This methodology demonstrates a viable route for producing enantiomerically pure analogs, which is crucial for detailed SAR studies. mdpi.com

Table 1: Potential Modifications for SAR Studies of this compound

| Molecular Domain | Type of Modification | Example of Resulting Group | Potential Impact |

| N-Benzyl Group | Aromatic Substitution | 4-Methoxybenzyl, 4-Chlorobenzyl, 3,5-Difluorobenzyl | Alters electronics, solubility, and steric interactions. |

| Ring Replacement | Pyridylmethyl, Thienylmethyl | Introduces heteroatoms, changes polarity and H-bonding. | |

| Amine | N-Alkylation | N-Methyl, N-Ethyl | Increases basicity, removes H-bond donor site. |

| N-Acylation | N-Acetyl, N-Benzoyl | Forms an amide, removes basicity, introduces H-bond acceptor. | |

| 2-Methylcyclohexyl Core | Stereoisomer Synthesis | (1R,2R), (1S,2S), (1R,2S), (1S,2R) | Probes the importance of 3D spatial arrangement. |

| R-Group at C2 | Ethyl, Isopropyl, Hydroxymethyl | Investigates steric and functional group tolerance at C2. | |

| Ring Modification | Cyclopentyl, Cycloheptyl | Alters ring pucker and steric profile. |

This compound as a Precursor in Multi-Step Organic Synthesis

This compound is a valuable building block in organic synthesis. Its constituent parts can be unmasked or transformed to facilitate the construction of more elaborate molecules. A common method for its own synthesis is the reductive amination between 2-methylcyclohexanone (B44802) and benzylamine (B48309), a process that can be reversed or modified for further synthetic steps.

Key Synthetic Transformations:

N-Debenzylation: The benzyl group is a widely used protecting group for amines because it can be readily cleaved under various conditions, most commonly via catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst). This reaction cleanly yields the primary amine, 2-methylcyclohexan-1-amine , which is itself a valuable chiral building block for further functionalization.

Further N-Functionalization: The secondary amine can be used as a nucleophile in a variety of C-N bond-forming reactions, such as alkylations, acylations, and Michael additions, to build more complex amine-containing structures.

Cyclohexyl Ring Chemistry: The cyclohexyl ring can participate in reactions, although this is less common than transformations involving the amine. Depending on the desired outcome, reactions such as dehydrogenation to form an aromatic ring could be envisioned under specific catalytic conditions. The synthesis of 2-benzyl N-substituted anilines from related cyclohexenone precursors demonstrates a pathway where the six-membered ring is aromatized. nih.govbeilstein-journals.org

The use of N-benzylamines as intermediates is well-established. For example, a process for preparing N-benzylamines involves the iminization of an aldehyde with an amine in a water-miscible solvent, followed by in-situ hydrogenation. google.com This highlights the role of the imine-amine relationship in synthesis, which can be leveraged when using this compound as a precursor.

Table 2: Synthetic Utility of this compound as a Precursor

| Reaction Type | Reagents/Conditions | Product Class | Synthetic Value |

| N-Debenzylation | H₂, Pd/C | Primary Amine (2-methylcyclohexan-1-amine) | Unmasks a primary amine for further reactions (e.g., amide coupling, sulfonylation). |

| N-Alkylation | Alkyl halide, Base | Tertiary Amine | Introduces new substituents on the nitrogen atom. |

| N-Acylation | Acyl chloride, Base | Amide | Forms stable amide bonds, often found in biologically active molecules. |

| N-Arylation | Aryl halide, Pd or Cu catalyst | Tertiary Arylamine | Constructs C(aryl)-N bonds, a key transformation in medicinal chemistry. |

Development of this compound Functionalized Materials (e.g., polymer-supported catalysts)

The immobilization of homogeneous catalysts onto solid supports, such as polymers, is a key strategy in green chemistry, as it facilitates catalyst recovery and reuse. While specific examples of this compound being used in functionalized materials are not yet prominent in the literature, its structure is well-suited for such applications. The core principles of developing polymer-supported catalysts can be applied to this molecule. nyu.edu

Hypothetical Design and Application:

A functionalized material could be created by tethering the this compound unit to a polymer backbone. The point of attachment could be a functional group introduced onto the benzyl ring, such as a vinyl or chloromethyl group, which can then be polymerized or grafted onto a pre-existing polymer (e.g., polystyrene).

Potential Roles of the Immobilized Moiety:

Supported Base Catalyst: The amine functionality can serve as a basic site. When immobilized, it can catalyze a range of base-mediated reactions (e.g., Knoevenagel condensations, Michael additions) while being easily separated from the reaction mixture.

Supported Chiral Ligand: As a chiral amine, it has the potential to act as a ligand for a metal center. The resulting polymer-supported chiral metal complex could be used as a recyclable catalyst for asymmetric synthesis, such as asymmetric hydrogenations or C-C bond formations. The design of such catalysts requires careful consideration of the polymer backbone, the linker connecting the amine to the support, and the catalyst density. nyu.edu

Table 3: Components of a Hypothetical Polymer-Supported Catalyst

| Component | Material/Structure Example | Function |

| Active Site | This compound | Provides the catalytic function (e.g., basicity, chirality). |

| Polymer Support | Polystyrene, Poly(ethylene glycol) (PEG), Silica Gel | Provides a solid, insoluble matrix for easy handling and recovery. |

| Linker/Tether | Alkyl chain, Ether linkage | Covalently attaches the active site to the support, spacing it away from the backbone. |

| Point of Attachment | Para-position of the benzyl ring | A reactive handle (e.g., -CH₂Cl, -CH=CH₂) for immobilization. |

The development of such materials would leverage the specific steric and electronic properties of the this compound scaffold, translating them from a homogeneous to a heterogeneous catalytic system.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-benzyl-2-methylcyclohexan-1-amine with high purity?

- Methodological Answer : A common approach involves reductive amination of 2-methylcyclohexanone with benzylamine using reducing agents like sodium borohydride (NaBH) or sodium cyanoborohydride (NaBHCN). For example, in analogous syntheses, stoichiometric control (1:1.2 ketone-to-amine ratio) and anhydrous methanol as a solvent under nitrogen atmosphere minimize imine byproducts . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). For industrial scalability, catalytic hydrogenation (H, Pd/C) may replace borohydrides .

Q. How can the stereochemical configuration of this compound be experimentally confirmed?

- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical determination. Alternatively, NMR with chiral shift reagents (e.g., Eu(hfc)) can differentiate enantiomers by inducing distinct chemical shifts in diastereomeric complexes. For example, in a related cyclohexanamine derivative, NMR coupling constants () and NOESY correlations resolved axial vs. equatorial substituents .

Advanced Research Questions

Q. How do computational methods predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potentials, and charge distribution. For instance, studies on similar amines revealed that electron-donating groups (e.g., benzyl) lower LUMO energy, enhancing nucleophilic reactivity . Molecular dynamics simulations (AMBER force field) further assess conformational stability in solvent environments, critical for drug design .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from stereochemical variability (e.g., enantiomers showing divergent receptor binding) or assay conditions (pH, temperature, cell line). A systematic approach includes:

- Chiral separation (e.g., chiral HPLC using amylose columns) to isolate enantiomers .

- Dose-response standardization across studies (e.g., IC values normalized to control assays) .

- Meta-analysis of raw data from public repositories (e.g., PubChem BioAssay) to identify outliers .

Q. How can reaction conditions be optimized to minimize byproducts in multi-step syntheses of this compound?

- Methodological Answer : Key parameters include:

- Temperature control : Low temperatures (−10°C) during Grignard additions (e.g., benzylmagnesium bromide) prevent over-alkylation .

- Solvent polarity : Tetrahydrofuran (THF) enhances nucleophilicity of intermediates compared to dichloromethane .

- Catalyst screening : Transition-metal catalysts (e.g., Pd(OAc)) improve regioselectivity in cross-coupling steps, as demonstrated in analogous cyclohexanamine syntheses .

Data Analysis & Experimental Design

Q. What techniques validate regioselectivity in electrophilic substitution reactions involving this compound?

- Methodological Answer : Isotopic labeling (e.g., or at the 2-methyl position) tracks substitution patterns via LC-MS fragmentation. For example, in chlorination reactions, / isotopic ratios in mass spectra confirm substitution at specific carbons . Kinetic isotope effects (KIE) further differentiate mechanistic pathways (radical vs. polar mechanisms) .

Q. How do steric effects influence the conformational dynamics of this compound in solution?

- Methodological Answer : Variable-temperature NMR (VT-NMR) monitors chair-flipping kinetics in cyclohexane rings. For instance, coalescence temperatures () near −40°C indicate restricted rotation due to steric hindrance from the 2-methyl group. Molecular mechanics calculations (MMFF94 force field) quantify energy barriers (ΔG) between axial and equatorial conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.